molecular formula C15H19NO B1227866 N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide

N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide

Cat. No.: B1227866
M. Wt: 229.32 g/mol
InChI Key: CSXJSMPOTUWCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide is a monoterpenoid.

Scientific Research Applications

Chemical Synthesis and Characterization

  • N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide and related compounds have been studied in the context of chemical synthesis and characterization. The treatment of highly decorated bicyclo[2.2.1]heptadienes with protic ionic liquids, for instance, results in the quantitative conversion to N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides, providing a rapid access to highly functionalized oxoisoindoline (Gordon, Byrne, & McCluskey, 2010). Similarly, research on the condensation of endo-S-methyl-N′-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl) isothiosemicarbazide with primary amines has led to the synthesis of new derivatives with confirmed molecular structures through various spectroscopic methods (Mendyk et al., 2011).

Pharmacology and Biochemistry

  • In the field of pharmacology, specific N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides have been identified as selective KCNQ2 and KCNQ4 potassium channel openers. These compounds have shown selectivity for KCNQ2 and KCNQ4 channels versus a large battery of related potassium channels, representing a valuable tool for understanding these channels in regulating neuronal activity (Yu et al., 2011).

Materials Science

  • In materials science, the use of bicyclo[2.2.1]heptane-derived compounds has been explored. For example, soluble polyimides derived from bicyclo[2.2.1]heptane and various aromatic diamines have been found to be very soluble, yielding transparent, tough, and flexible films (Yamada, Kusama, Matsumoto, & Kurosaki, 1993).

Catalysis

  • The development of new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes has been reported, with applications in catalysis. These chiral rhodium complexes displayed high activity and enantioselectivity in rhodium-catalyzed addition reactions (Berthon-Gelloz & Hayashi, 2006).

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-(4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C15H19NO/c1-10-2-6-13(7-3-10)16-15(17)14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14H,4-5,8-9H2,1H3,(H,16,17)

InChI Key

CSXJSMPOTUWCIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC3CCC2C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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